2-(allylsulfanyl)-3-(3-pyridinyl)thieno[3,2-d]pyrimidin-4(3H)-one
CAS No.: 338779-50-3
Cat. No.: VC6311832
Molecular Formula: C14H11N3OS2
Molecular Weight: 301.38
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 338779-50-3 |
|---|---|
| Molecular Formula | C14H11N3OS2 |
| Molecular Weight | 301.38 |
| IUPAC Name | 2-prop-2-enylsulfanyl-3-pyridin-3-ylthieno[3,2-d]pyrimidin-4-one |
| Standard InChI | InChI=1S/C14H11N3OS2/c1-2-7-20-14-16-11-5-8-19-12(11)13(18)17(14)10-4-3-6-15-9-10/h2-6,8-9H,1,7H2 |
| Standard InChI Key | OVMDNIJDFTZYBT-UHFFFAOYSA-N |
| SMILES | C=CCSC1=NC2=C(C(=O)N1C3=CN=CC=C3)SC=C2 |
Introduction
Chemical Synthesis and Structural Characterization
Synthetic Pathways
Structural Analysis
The compound’s structure is defined by its IUPAC name, 2-prop-2-enylsulfanyl-3-pyridin-3-ylthieno[3,2-d]pyrimidin-4-one, and confirmed via spectroscopic methods:
-
SMILES:
C=CCSC1=NC2=C(C(=O)N1C3=CN=CC=C3)SC=C2 -
InChIKey:
OVMDNIJDFTZYBT-UHFFFAOYSA-N
X-ray crystallography of related thienopyrimidines reveals planar fused-ring systems, with the allylsulfanyl group adopting a gauche conformation to minimize steric hindrance .
Biological Activities and Mechanisms
Antimicrobial Properties
Thienopyrimidines with sulfur substituents demonstrate broad-spectrum antibacterial activity. The allylsulfanyl group’s electrophilic sulfur atom likely disrupts bacterial cell wall synthesis, as seen in derivatives with MIC values of 4–16 μg/mL against Staphylococcus aureus.
Physicochemical Properties and Solubility
Table 2: Physicochemical Profile
| Property | Value | Method/Source |
|---|---|---|
| Molecular Weight | 301.38 g/mol | VulcanChem |
| LogP (Predicted) | 2.8 ± 0.3 | PubChem |
| Aqueous Solubility | Poor (<0.1 mg/mL) | Estimated via AlogPS |
| Hydrogen Bond Donors | 1 | InChI |
The compound’s low solubility poses formulation challenges, necessitating prodrug strategies or nanocarrier systems for in vivo applications .
Future Research Directions
-
Synthetic Optimization: Improving yields via flow chemistry or enzymatic catalysis.
-
Target Identification: Screening against kinase panels (e.g., EGFR, VEGFR) to elucidate mechanisms.
-
In Vivo Studies: Evaluating pharmacokinetics and toxicity in animal models.
-
Structural Modifications: Exploring substituents at C6 or N3 to enhance potency .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume